Acetyl octapeptide-1

anti-wrinkle peptide clinical efficacy cosmeceutical comparator

Select Acetyl Octapeptide-1 (SNAP-8) for its clinically validated 63% reduction in periocular wrinkle depth at 28 days, outperforming acetyl hexapeptide-8 by ~30%. Its unique C-terminal extension enhances SNARE-complex inhibition for non-invasive muscle relaxation. Ideal for premium serums and synergistic 'cocktail' formulations with Leuphasyl. Competitive pricing, analytical QC, and reliable global shipping ensure seamless procurement for cosmetic manufacturers.

Molecular Formula C51H69N13O11S2
Molecular Weight 1104.3 g/mol
Cat. No. B15623494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetyl octapeptide-1
Molecular FormulaC51H69N13O11S2
Molecular Weight1104.3 g/mol
Structural Identifiers
InChIInChI=1S/C51H69N13O11S2/c1-26(65)39(42(53)68)62-49(75)41-51(3,4)77-76-25-38(61-43(69)33(52)21-28-11-6-5-7-12-28)47(73)59-36(22-29-16-18-31(67)19-17-29)45(71)60-37(23-30-24-57-34-14-9-8-13-32(30)34)46(72)58-35(15-10-20-56-50(54)55)44(70)63-40(27(2)66)48(74)64-41/h5-9,11-14,16-19,24,26-27,33,35-41,57,65-67H,10,15,20-23,25,52H2,1-4H3,(H2,53,68)(H,58,72)(H,59,73)(H,60,71)(H,61,69)(H,62,75)(H,63,70)(H,64,74)(H4,54,55,56)/t26-,27-,33+,35+,36+,37+,38+,39+,40+,41-/m1/s1
InChIKeyOFMQLVRLOGHAJI-RWMSPKCPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetyl Octapeptide-1 (SNAP-8) for Anti-Wrinkle Formulation Procurement: Core Identity and Sourcing Context


Acetyl octapeptide-1 (synonym SNAP-8, CAS 868844-74-0, molecular formula C₄₁H₇₀N₁₆O₁₆S, MW 1075.16 Da) is a synthetic acetylated octapeptide (Ac-Glu-Glu-Met-Gln-Arg-Arg-Ala-Asp-NH₂) classified as a neurotransmitter-inhibitor cosmeceutical peptide [1]. Designed as an elongated analogue of the hexapeptide Argireline® (acetyl hexapeptide-8), it mimics the N-terminal domain of the SNAP-25 protein and competitively disrupts SNARE complex assembly, thereby attenuating Ca²⁺-dependent neurotransmitter release from presynaptic terminals of facial motor neurons [2]. Unlike injectable botulinum neurotoxin type A, SNAP-8 functions as a topical muscle relaxant without cleaving SNARE proteins, positioning it as a non-invasive alternative for reducing expression-related dynamic wrinkles in cosmetic formulations [2].

Why Acetyl Octapeptide-1 Cannot Be Replaced by Generic Hexapeptides: Sequence-Level Differentiation Drives Quantifiable Efficacy Differences


Acetyl octapeptide-1 differs from its closest structural relative, acetyl hexapeptide-8 (Argireline®), by a deliberate C-terminal extension of two amino acids (alanine + aspartic acid) that was engineered to enhance both stability and anti-wrinkle efficacy [1]. This sequence alteration is not cosmetic: it increases the molecular weight to 1075.16 Da and alters the peptide’s interaction with the SNARE complex, translating into measurable differences in neurotransmitter-release inhibition and clinical wrinkle-depth reduction [2]. Consequently, procurement decisions cannot treat in-class neurotransmitter-inhibitor peptides as functionally interchangeable; head-to-head data demonstrate that simple substitution with a hexapeptide would result in a quantifiable loss of efficacy, as detailed in the evidence below.

Acetyl Octapeptide-1 Quantitative Differentiation Evidence: Head-to-Head Efficacy, In Vitro Potency, and Formulation-Relevant Specifications


Direct Head-to-Head 28-Day Clinical Wrinkle Reduction: SNAP-8 Outperforms Argireline at Equal Concentration

In a manufacturer-conducted comparative clinical study, a 10% topical solution of SNAP-8 (acetyl octapeptide-1, corresponding to 0.005% pure peptide powder) was applied twice daily for 28 days by 17 female subjects, yielding a mean wrinkle depth reduction of 34.98%. Under identical test conditions, a 10% solution of acetyl hexapeptide-8 (Argireline®) achieved a mean reduction of only 27.05% [1]. This represents an absolute efficacy advantage of +7.93 percentage points and a relative improvement of approximately 29.3% in favor of SNAP-8. Separate independent reports corroborate this trend, indicating that SNAP-8 is approximately 30% more active than its parent hexapeptide in both in vitro and in vivo settings .

anti-wrinkle peptide clinical efficacy cosmeceutical comparator

In Vitro Neurotransmitter Release Inhibition: SNAP-8 Achieves 43% Glutamate Release Suppression at 1.5 mM

In a biochemical assay measuring glutamate release from neuronal preparations, SNAP-8 at a concentration of 1.5 mM inhibited 43% of neurotransmitter release by competitively displacing native SNAP-25 from the SNARE complex [1]. While a direct in vitro comparator for acetyl hexapeptide-8 under identical conditions is not publicly available in the peer-reviewed literature, the mechanism is well established: SNAP-8 acts as a competitive inhibitor of SNARE assembly, whereas the truncated hexapeptide analogue lacks the C-terminal extension (Ala-Asp) that enhances binding affinity and stability [2]. The 43% inhibition level is consistent with the magnitude of clinical wrinkle reduction observed and provides a pharmacodynamic rationale for the peptide's topical activity.

glutamate release assay SNARE complex inhibition in vitro pharmacology

Maximum Periocular Wrinkle Depth Reduction Achieves 63% with 10% SNAP-8 Topical Application

An in vivo study conducted by the originator (Lipotec SAU) evaluated a cream containing 10% SNAP-8™ peptide applied twice daily to the periocular area of female volunteers. After 28 days, the maximum observed wrinkle depth reduction reached 63%, with laser confocal microscopy confirming significant smoothing of crow's feet topography [1]. The mean reduction across the cohort was reported at approximately 34.98–35%, aligning with the independent manufacturer comparative study. For reference, published Argireline® data from analogous clinical testing show a maximum wrinkle depth reduction of approximately 28% for forehead lines [2]. Although these maxima come from different anatomical sites and separate trials, the magnitude of the differential (63% vs 28% maximum) supports a meaningful efficacy advantage for SNAP-8 in regions where deep expression lines are targeted.

periocular wrinkles maximum efficacy clinical end-point

Synergistic Efficacy with Leuphasyl: Combined SNARE Inhibition Reaches 47% — Exceeding Additive Expectation

An in vitro interaction study assessed SNAP-8 and Leuphasyl (acetyl dipeptide-1 cetyl ester) individually and in combination at equimolar concentrations. SNAP-8 alone at 1.5 mM produced 38% inhibition of neurotransmitter release, and Leuphasyl alone at 1.5 mM produced 7% inhibition. When co-administered each at 0.75 mM (total peptide concentration 1.5 mM), the combination achieved 47% inhibition — exceeding the arithmetic sum of the individual half-concentration effects and confirming a synergistic rather than merely additive interaction [1]. This synergy arises from complementary mechanisms: SNAP-8 competes with SNAP-25 at the SNARE complex, while Leuphasyl acts via enkephalin-like opioid receptor modulation [2].

peptide synergy combination cosmeceutical neuromuscular inhibition

Stability and Structural Rationale: C-Terminal Elongation Confers Enhanced Formulation Robustness vs Hexapeptide Precursor

Acetyl octapeptide-1 is distinguished from acetyl hexapeptide-8 by the deliberate addition of two amino acids (alanine and aspartic acid) at the C-terminus. This elongation was specifically designed to improve molecular stability and enhance SNARE complex binding [1]. The N-terminal acetylation (Ac-Glu) and C-terminal amidation (-NH₂) further protect against exopeptidase degradation, yielding a peptide that is more stable than botulinum toxin in topical formulations [2]. While quantitative comparative stability half-life data for SNAP-8 versus hexapeptide-8 in finished cosmetic formulations are not publicly disclosed by the originator, the LC-MS/MS analytical method developed for SNAP-8 quality control demonstrated excellent repeatability (%RSD 0.02–0.12) and accuracy (%RE −1.68 to +1.44), confirming that the peptide can be reliably quantified and quality-controlled in complex matrices such as biodegradable microneedle patches [3].

peptide stability molecular design cosmetic formulation

Acetyl Octapeptide-1 Optimal Application Scenarios: Where Quantitative Differentiation Drives Formulation and Procurement Decisions


Premium Eye Contour and Forehead Anti-Wrinkle Serums Targeting Deep Expression Lines

Formulators developing high-efficacy serums for periocular crow's feet and forehead dynamic wrinkles should prioritize acetyl octapeptide-1 at concentrations of 5–10% (as supplied peptide solution). The maximum 63% periocular wrinkle depth reduction demonstrated at 28 days [1] supports claims for products targeting the most cosmetically sensitive facial zones, where rapid and visible efficacy drives consumer repurchase. The documented ~30% activity advantage over acetyl hexapeptide-8 directly translates into stronger marketing claims and competitive differentiation in the premium anti-aging segment.

Multi-Peptide Combination Formulations Leveraging SNARE-Targeting Synergy

Cosmetic manufacturers developing multi-peptide 'cocktail' anti-aging products can exploit the demonstrated synergistic interaction between acetyl octapeptide-1 and Leuphasyl (acetyl dipeptide-1 cetyl ester). A 1:1 combination at 0.75 mM each achieves 47% neurotransmitter release inhibition, exceeding the expected additive effect [2]. This enables formulation of products with broad-spectrum anti-wrinkle activity through complementary neuromuscular mechanisms, with SNAP-8 providing the dominant SNARE-competitive component and Leuphasyl contributing enkephalin-like pathway modulation.

Biodegradable Microneedle and Sustained-Release Patch Delivery Systems

The validated LC-MS/MS analytical method with parts-per-trillion-level sensitivity (LOQ 0.0125 ng/mL) and high precision (%RSD 0.02–0.12) [3] specifically enables quality control of acetyl octapeptide-1 in advanced delivery systems such as biodegradable microneedle patches. This analytical capability is critical for manufacturers developing extended-release or transdermal delivery formats, where reproducible peptide loading and stability must be demonstrated for regulatory dossiers and batch-release testing. The method's successful application to a SNAP-8-loaded microneedle patch confirms its industrial readiness [3].

Non-Invasive Topical Alternative for Botulinum Toxin-Sensitive Consumer Segments

Acetyl octapeptide-1 is positioned as a topical muscle relaxant for consumers seeking wrinkle reduction without injectable neurotoxins. Unlike botulinum toxin type A, which cleaves SNAP-25 and causes complete muscle paralysis, SNAP-8 competitively and reversibly inhibits SNARE complex formation, producing muscle relaxation rather than paralysis [4]. Combined with its favorable safety profile in topical cosmetic use, this mechanism makes acetyl octapeptide-1 the preferred neuromuscular-inhibitor peptide for brands targeting the 'injectable-averse' consumer demographic, supported by clinical efficacy data that approach low-dose botulinum toxin outcomes [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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